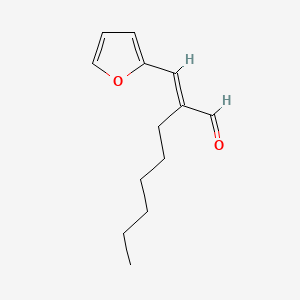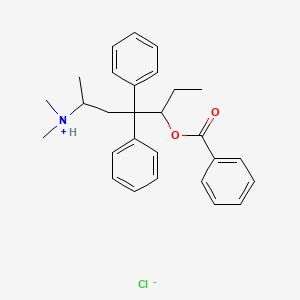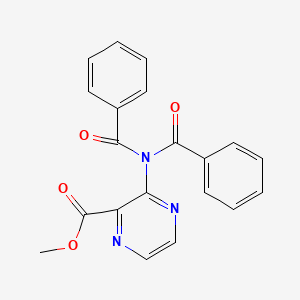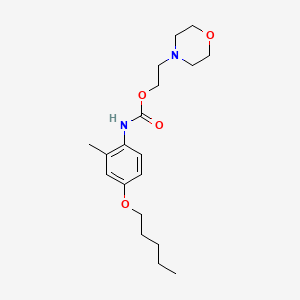![molecular formula C19H33ClN2O2 B13782978 [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride CAS No. 69781-34-6](/img/structure/B13782978.png)
[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride is a heterocyclic organic compound with the molecular formula C18H31ClN2O2 and a molecular weight of 342.904 g/mol . This compound is known for its unique structure, which includes an aminobenzoyl group and an azanium chloride moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride typically involves the esterification of p-aminobenzoic acid with 2-methylpropan-2-ol, followed by the reaction with 2-ethylhexylamine. The final step involves the formation of the azanium chloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives, amine derivatives, and various ester or amide derivatives. These products have different chemical and physical properties, making them useful for various applications in research and industry .
Applications De Recherche Scientifique
[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminobenzoyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-heptan-2-ylazanium chloride
- [2-(4-Butoxybenzoyl)oxy-2-(dimethylaminomethyl)-4-phenylbutyl]-dimethylazanium chloride
- [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-propan-2-ylazanium; hydrogensulfate .
Uniqueness
What sets [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
69781-34-6 |
|---|---|
Formule moléculaire |
C19H33ClN2O2 |
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
[2-(2-ethylhexylamino)-2-methylpropyl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-5-7-8-15(6-2)13-21-19(3,4)14-23-18(22)16-9-11-17(20)12-10-16;/h9-12,15,21H,5-8,13-14,20H2,1-4H3;1H |
Clé InChI |
JYQOKVZTOVHWSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)









![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
